molecular formula C12H15NO5 B12351280 1-(2,4,5-Trimethoxyphenyl)-2-nitropropene

1-(2,4,5-Trimethoxyphenyl)-2-nitropropene

Cat. No.: B12351280
M. Wt: 253.25 g/mol
InChI Key: YJLWVSYNZFMHTK-VMPITWQZSA-N
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Description

Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- is an organic compound characterized by the presence of three methoxy groups and a nitro-substituted propenyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- typically involves the nitration of a precursor compound, followed by the introduction of methoxy groups. One common method includes the nitration of 1,2,4-trimethoxybenzene using a nitrating agent such as nitric acid in the presence of sulfuric acid. The resulting nitro compound is then subjected to a propenylation reaction using a suitable alkylating agent under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- can undergo oxidation reactions, particularly at the propenyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydride or other strong bases for deprotonation followed by nucleophilic attack.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The neuroprotective effects of Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- are believed to be mediated through its interaction with sodium ion channels and GABAA receptors. By inhibiting sodium ion channels, the compound reduces neuronal excitability and prevents excitotoxicity. Activation of GABAA receptors enhances inhibitory neurotransmission, further protecting neurons from damage .

Comparison with Similar Compounds

    Benzene,1,2,4-trimethoxy-5-(2-methyl-1-propen-1-yl)-: This compound shares a similar structure but with a methyl group instead of a nitro group.

    1,2,4-trimethoxybenzene: Lacks the propenyl and nitro groups, making it less reactive and with different applications in organic synthesis.

Uniqueness: Benzene,1,2,4-trimethoxy-5-(2-nitro-1-propen-1-yl)- is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate ion channels and receptors makes it a valuable compound for neuroprotective research .

Properties

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

1,2,4-trimethoxy-5-[(E)-2-nitroprop-1-enyl]benzene

InChI

InChI=1S/C12H15NO5/c1-8(13(14)15)5-9-6-11(17-3)12(18-4)7-10(9)16-2/h5-7H,1-4H3/b8-5+

InChI Key

YJLWVSYNZFMHTK-VMPITWQZSA-N

Isomeric SMILES

C/C(=C\C1=CC(=C(C=C1OC)OC)OC)/[N+](=O)[O-]

Canonical SMILES

CC(=CC1=CC(=C(C=C1OC)OC)OC)[N+](=O)[O-]

Origin of Product

United States

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